molecular formula C27H27N5O3 B2447924 5-ethyl-2-phenyl-7-(4-(2-phenylacetyl)piperazine-1-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one CAS No. 1040674-68-7

5-ethyl-2-phenyl-7-(4-(2-phenylacetyl)piperazine-1-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one

Cat. No. B2447924
CAS RN: 1040674-68-7
M. Wt: 469.545
InChI Key: CIELXESKJWJPTJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is a complex organic molecule that contains several functional groups, including an ethyl group, a phenyl group, a piperazine ring, and a pyrazolo[4,3-c]pyridin-3(5H)-one moiety .


Synthesis Analysis

While specific synthesis methods for this compound are not available, it’s likely that its synthesis involves several steps, each introducing a different functional group. For example, the phenyl group could be introduced through a Friedel-Crafts alkylation, while the piperazine ring could be formed through a reaction involving a diamine .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several functional groups and rings. Unfortunately, without specific information on this compound, it’s difficult to provide a detailed analysis of its structure .


Chemical Reactions Analysis

The compound contains several functional groups that could potentially undergo various chemical reactions. For example, the phenyl group could participate in electrophilic aromatic substitution reactions, while the piperazine ring could undergo reactions typical for secondary amines .

Scientific Research Applications

PET Tracer for Cerebral Adenosine A2A Receptors

A derivative of the compound, 2-(2-furanyl)-7-[2-[4-[4-(2-[(11)C]methoxyethoxy)phenyl]-1-piperazinyl]ethyl]7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine-5-amine, was developed for mapping cerebral adenosine A2A receptors using PET imaging. It showed favorable brain kinetics and suitability as an A2AR PET tracer (Zhou et al., 2014).

Synthesis and Structural Study

A synthesis process involving a Claisen-Schmidt type reaction led to the creation of similar compounds, highlighting their structural properties and potential in chemical research (Koshetova et al., 2022).

Antimicrobial Studies

Certain derivatives, such as 1-(2-(4,5-dimethyl-2-phenyl-1H-imidazol-1-yl)ethyl)piperazine, were synthesized and demonstrated notable antibacterial and antifungal activities, pointing to potential applications in antimicrobial research (Rajkumar et al., 2014).

Tautomerism and Stability in Solution

Studies on similar compounds, like 5-methyl-2-phenyl-3,3a,4,5,6,7-hexahydro-2H-pyrazolo[4,3-c]pyridin-3-one, revealed interesting aspects of tautomerism and stability, crucial for understanding the chemical behavior of these compounds in different states (Gubaidullin et al., 2014).

Biocidal Properties

Research on related compounds, such as 2-methyl-7-(3-methyl-5-oxo-1-phenyl-2-pyrazolin-4-yl)-5-arylthiazolo[3,2-a]pyrimido[4,5-d]oxazin-4(5H)-one, showed excellent biocidal properties against various bacteria and fungi, indicating potential applications in biocide development (Youssef et al., 2011).

Mycobacterium Tuberculosis Inhibition

Certain 3-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine derivatives showed significant inhibition of Mycobacterium tuberculosis pantothenate synthetase, suggesting their potential as novel treatments for tuberculosis (Samala et al., 2013).

Mechanism of Action

The mechanism of action of a compound depends on its intended use. Without specific information on the use of this compound, it’s difficult to speculate on its mechanism of action .

Future Directions

The future directions for research on this compound would depend on its properties and potential applications. Unfortunately, without specific information on this compound, it’s difficult to speculate on future research directions .

properties

IUPAC Name

5-ethyl-2-phenyl-7-[4-(2-phenylacetyl)piperazine-1-carbonyl]pyrazolo[4,3-c]pyridin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H27N5O3/c1-2-29-18-22(25-23(19-29)27(35)32(28-25)21-11-7-4-8-12-21)26(34)31-15-13-30(14-16-31)24(33)17-20-9-5-3-6-10-20/h3-12,18-19H,2,13-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIELXESKJWJPTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)N4CCN(CC4)C(=O)CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H27N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-ethyl-2-phenyl-7-(4-(2-phenylacetyl)piperazine-1-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.